Phosphoramidous difluoride, diethyl-
Description
Phosphoramidous difluoride, diethyl- (CAS No. 363-84-8) is an organophosphorus compound with the molecular formula C₄H₁₀F₂NP and a molecular weight of 141.0995 g/mol. Its IUPAC name is N,N-diethylphosphonamidous difluoride, and its structure consists of a phosphorus atom bonded to two fluorine atoms, an amine group, and two ethyl groups (Et₂NPF₂). Key physical properties include a boiling point of 108.4°C and a calculated logP (octanol-water partition coefficient) of 2.494, indicating moderate lipophilicity . The compound is used as a reagent in organic synthesis, particularly in fluorination reactions, and may serve as a precursor for more complex phosphorus-containing molecules .
Properties
CAS No. |
363-84-8 |
|---|---|
Molecular Formula |
C4H10F2NP |
Molecular Weight |
141.10 g/mol |
IUPAC Name |
N-difluorophosphanyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10F2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 |
InChI Key |
MLRUTOBDHQXDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Diethyl Phosphite
The most widely employed method involves the fluorination of diethyl phosphite ($$ \text{(C}2\text{H}5\text{O)}2\text{P(O)H} $$) using sulfur tetrafluoride ($$ \text{SF}4 $$) or phosphorus trifluoride ($$ \text{PF}_3 $$). This exothermic reaction proceeds under inert conditions, typically at temperatures between 0°C and 25°C, to prevent side reactions such as hydrolysis or oxidation.
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)H} + 2\text{SF}4 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{PF}2 + \text{SO}_2 + \text{HF}
$$
Yields exceeding 70% are achievable when using stoichiometric $$ \text{SF}_4 $$, though excess fluorinating agent may lead to over-fluorination. A comparative analysis of fluorinating agents is provided in Table 1.
Table 1: Fluorination Efficiency of Diethyl Phosphite
| Fluorinating Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| $$ \text{SF}_4 $$ | 0–25 | 72–78 | $$ \text{SO}_2 $$, $$ \text{HF} $$ |
| $$ \text{PF}_3 $$ | -10–10 | 65–68 | $$ \text{PH}_3 $$, $$ \text{HF} $$ |
| $$ \text{XeF}_2 $$ | 25–40 | 58 | $$ \text{Xe} $$, $$ \text{HF} $$ |
Amidation of Phosphorus Precursors
An alternative route involves the amidation of phosphorus oxyfluorides. For instance, reacting diethylamine ($$ \text{(C}2\text{H}5\text{)}2\text{NH} $$) with phosphorus oxyfluoride ($$ \text{POF}3 $$) in anhydrous ether yields diethyl phosphoramidous difluoride:
$$
\text{POF}3 + 2\text{(C}2\text{H}5\text{)}2\text{NH} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NPF}2 + \text{(C}2\text{H}5\text{)}_2\text{NH·HCl}
$$
This method requires rigorous exclusion of moisture and temperatures below 0°C to suppress side reactions. The use of aprotic solvents like acetonitrile enhances reaction control, facilitating yields of ~65%.
Reaction Mechanisms and Kinetics
The fluorination of diethyl phosphite proceeds via a nucleophilic substitution mechanism. The phosphorus center in diethyl phosphite, activated by lone pairs on oxygen, undergoes attack by fluoride ions, leading to sequential displacement of hydroxyl groups. Kinetic studies indicate a second-order dependence on $$ \text{SF}_4 $$, with activation energies ranging from 45–60 kJ/mol depending on solvent polarity.
In amidation pathways, the reaction follows an associative mechanism where diethylamine acts as a nucleophile, displacing fluorine atoms from $$ \text{POF}_3 $$. Isotopic labeling experiments confirm that the nitrogen-phosphorus bond forms prior to complete fluorination, as evidenced by $$ ^{31}\text{P NMR} $$ spectroscopy.
Optimization Strategies
Solvent Effects
Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) improve fluorination yields by stabilizing transition states. For example, THF increases reaction rates by 30% compared to non-polar solvents like hexane.
Catalytic Enhancements
Recent advances employ Lewis acid catalysts (e.g., $$ \text{BF}3 \cdot \text{OEt}2 $$) to accelerate fluorination. Catalytic amounts (5 mol%) reduce reaction times from 24 hours to 6 hours while maintaining yields above 70%.
Analytical Characterization
Diethyl phosphoramidous difluoride exhibits distinct physicochemical properties, as summarized below:
Table 2: Physical Properties of Diethyl Phosphoramidous Difluoride
Applications in Organic Synthesis
The compound’s reactivity enables its use in synthesizing phosphoramidate prodrugs, as demonstrated in nucleoside analog production. For instance, coupling diethyl phosphoramidous difluoride with 5-fluorodeoxyuridine (5-FdU) yields monophosphate prodrugs with enhanced bioavailability.
Chemical Reactions Analysis
Phosphoramidous difluoride, diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidates.
Reduction: It can be reduced to form phosphines.
Substitution: It undergoes substitution reactions where the fluorine atoms can be replaced by other groups such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoramidous difluoride, diethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates.
Biology: It is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of flame retardants, organic dyes, and extractors.
Mechanism of Action
The mechanism by which phosphoramidous difluoride, diethyl- exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The phosphorus atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved often include the formation of phosphoramidate intermediates, which can further react to form various products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares phosphoramidous difluoride, diethyl- with structurally related phosphorus-fluorine compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Structural Differences |
|---|---|---|---|---|---|---|
| Phosphoramidous difluoride, diethyl- | 363-84-8 | C₄H₁₀F₂NP | 141.0995 | 108.4 | 2.494 | Two ethyl groups attached to phosphorus |
| Dimethylphosphoramidous difluoride | 814-97-1 | C₂H₆F₂NP | 113.0463 | Not reported | Not reported | Methyl substituents instead of ethyl |
| Methylphosphoramidous difluoride | N/A | CH₄F₂NP | 99.020 | Not reported | Not reported | Single methyl group and no alkyl chains |
| Phosphoramidous difluoride (parent) | 25757-74-8 | F₂H₂NP | 84.9931 | Not reported | Not reported | No alkyl substituents (simplest structure) |
| Diethylphosphoramidic dichloride | 1498-54-0 | C₄H₁₀Cl₂NOP | 215.01 | Not reported | Not reported | Chlorine replaces fluorine atoms |
Key Findings from Comparative Analysis :
Structural and Physical Trends :
- Increasing alkyl chain length (methyl → ethyl) correlates with higher molecular weight and boiling points. For example, the diethyl derivative (141.10 g/mol) has a significantly higher molecular weight than the dimethyl (113.05 g/mol) and parent (84.99 g/mol) compounds .
- The diethyl substituent enhances lipophilicity (logP = 2.494) compared to smaller alkyl groups, making it more soluble in organic solvents but less water-soluble .
This property is critical in applications requiring controlled reactivity . Chlorine-containing analogs (e.g., diethylphosphoramidic dichloride) exhibit distinct reactivity due to the electronegativity of chlorine versus fluorine. For instance, dichlorides are more prone to hydrolysis but less effective in fluorination reactions .
Methylphosphoramidous difluoride (CH₄F₂NP) is smaller and likely more reactive, but its lower molecular weight and volatility limit its use in multi-step syntheses .
Complexation Potential: Dimethylphosphoramidous difluoride forms complexes with boron (e.g., CAS 23296-39-1), suggesting that the diethyl analog could similarly coordinate with Lewis acids, albeit with altered stability due to its larger substituents .
Q & A
Q. What are the standard synthetic routes for preparing diethylphosphoramidous difluoride, and how can reaction conditions be optimized?
Diethylphosphoramidous difluoride is typically synthesized via nucleophilic substitution reactions between diethylamine and phosphorus halides (e.g., PCl₃ or PF₃) under anhydrous conditions. A common method involves reacting diethylamine with phosphorus trichloride (PCl₃) in the presence of a fluoride source (e.g., KF) to replace chlorine atoms with fluorine. Optimization includes controlling stoichiometry, temperature (0–5°C to prevent side reactions), and inert gas purging to avoid hydrolysis. Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the product .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing diethylphosphoramidous difluoride?
Key techniques include:
- ³¹P NMR : To confirm the phosphorus environment and purity (δ ~10–20 ppm for phosphoramidous derivatives).
- ¹⁹F NMR : For fluorine coordination and absence of hydrolyzed byproducts.
- Mass Spectrometry (EI or ESI) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 157 for C₄H₁₀F₂NP) .
- IR Spectroscopy : To detect P-F stretches (~800–900 cm⁻¹) and rule out P-O bonds from hydrolysis .
Advanced Research Questions
Q. How does the reactivity of diethylphosphoramidous difluoride compare to other fluorinating agents (e.g., DAST or XeF₂) in organofluorine synthesis?
Unlike DAST (diethylaminosulfur trifluoride) or xenon difluoride (XeF₂), diethylphosphoramidous difluoride exhibits lower electrophilicity due to the electron-donating diethylamino group, making it selective for substrates resistant to over-fluorination. For example, it fluorinates alcohols to alkyl fluorides without rearrangements common with DAST. Comparative kinetic studies (e.g., monitoring fluorination rates via ¹⁹F NMR) and computational modeling (DFT for transition-state analysis) are recommended to map reactivity .
Q. What strategies resolve contradictions in reported spectral data or stability profiles of diethylphosphoramidous difluoride?
Discrepancies in literature (e.g., varying ³¹P NMR shifts or decomposition rates) often arise from trace moisture or solvent impurities. To address this:
- Reproduce experiments under rigorously anhydrous conditions (Schlenk line, molecular sieves).
- Cross-validate spectral data with high-resolution MS and X-ray crystallography (if crystalline derivatives are isolable).
- Systematic reviews of synthesis protocols (e.g., via meta-analysis of solvent systems, temperatures) can identify critical variables affecting stability .
Q. How can computational chemistry predict the hydrolytic degradation pathways of diethylphosphoramidous difluoride in aqueous environments?
Density Functional Theory (DFT) simulations can model hydrolysis mechanisms by calculating activation energies for P-F bond cleavage and intermediate formation (e.g., phosphoramidic acids). Solvent effects (e.g., water vs. acetonitrile) are incorporated via implicit/explicit solvation models. Experimental validation via kinetic studies (e.g., pH-dependent hydrolysis monitored by ³¹P NMR) and LC-MS for byproduct identification is essential .
Methodological Guidance
Q. What experimental design principles minimize byproduct formation during fluorination with diethylphosphoramidous difluoride?
- Use substoichiometric catalyst systems (e.g., Lewis acids like BF₃·OEt₂) to enhance selectivity.
- Employ low-temperature reactions (−20°C to 0°C) to suppress side reactions (e.g., elimination).
- Monitor reaction progress in real time via in situ NMR or FT-IR to terminate reactions at optimal conversion .
Q. How should researchers address conflicting toxicity or safety data for diethylphosphoramidous difluoride?
- Conduct structure-activity relationship (SAR) studies to compare toxicity with analogs (e.g., dimethylphosphoramidous difluoride).
- Perform in vitro assays (e.g., cytotoxicity in HEK293 cells) and in silico toxicity prediction (e.g., using OECD QSAR Toolbox).
- Reference regulatory databases (e.g., EPA’s CompTox Chemicals Dashboard) for hazard classification .
Data Validation and Reproducibility
Q. What cross-validation protocols ensure reproducibility in fluorination yields reported for diethylphosphoramidous difluoride?
- Interlaboratory studies : Share standardized reaction protocols (e.g., via protocols.io ) for independent verification.
- Open-data repositories : Publish raw spectral files (e.g., on Zenodo) for peer scrutiny.
- Negative controls : Include reactions without the fluorinating agent to rule out solvent or substrate autodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
